molecular formula C11H7BrClF2NO3S2 B4720715 5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide

5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide

Cat. No. B4720715
M. Wt: 418.7 g/mol
InChI Key: CWOZEDGSZJAMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. This chemical compound is commonly known as BCS-1, and it has been found to exhibit promising pharmacological properties, making it a valuable tool for scientific research.

Mechanism of Action

The mechanism of action of BCS-1 involves its ability to bind to the active site of target enzymes, inhibiting their activity. This results in a reduction in the levels of their downstream targets, which can have significant physiological effects. BCS-1 has also been found to exhibit anti-inflammatory properties, which may contribute to its therapeutic potential.
Biochemical and physiological effects:
BCS-1 has been shown to have several biochemical and physiological effects, including the inhibition of carbonic anhydrase and metalloproteinases, as well as anti-inflammatory properties. These effects make BCS-1 a valuable tool for studying the role of these enzymes in disease states and for developing new drugs that target them.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BCS-1 in lab experiments is its potency and selectivity for target enzymes. This allows for precise manipulation of enzyme activity and downstream effects. However, one of the limitations of using BCS-1 is its potential toxicity and off-target effects, which must be carefully monitored and controlled.

Future Directions

There are several future directions for the study of BCS-1, including:
1. Developing new drugs that target carbonic anhydrase and metalloproteinases using BCS-1 as a lead compound.
2. Studying the role of BCS-1 in various disease states, including cancer and inflammatory diseases.
3. Investigating the potential of BCS-1 as a therapeutic agent for these diseases.
4. Developing new methods for the synthesis of BCS-1 and related compounds to improve yield and purity.
5. Exploring the potential of BCS-1 as a tool for studying enzyme kinetics and structure-function relationships.

Scientific Research Applications

BCS-1 has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and metalloproteinases, which are involved in various physiological processes. This makes BCS-1 a valuable tool for studying the role of these enzymes in disease states and for developing new drugs that target them.

properties

IUPAC Name

5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClF2NO3S2/c12-9-3-4-10(20-9)21(17,18)16-6-1-2-8(7(13)5-6)19-11(14)15/h1-5,11,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOZEDGSZJAMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(S2)Br)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClF2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.